N,N-dimethyl-3-(methylamino)propanamide

Lipophilicity Physicochemical properties Drug design

N,N-Dimethyl-3-(methylamino)propanamide, CAS 17268-50-7, is a synthetic small molecule with the molecular formula C6H14N2O and a molecular weight of 130.19 g/mol. It is categorized as an N-substituted β-alaninamide derivative and serves primarily as a research chemical and synthetic intermediate.

Molecular Formula C6H14N2O
Molecular Weight 130.19 g/mol
CAS No. 17268-50-7
Cat. No. B170145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-3-(methylamino)propanamide
CAS17268-50-7
Molecular FormulaC6H14N2O
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESCNCCC(=O)N(C)C
InChIInChI=1S/C6H14N2O/c1-7-5-4-6(9)8(2)3/h7H,4-5H2,1-3H3
InChIKeyQOGPLHKHBMJCQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyl-3-(methylamino)propanamide (CAS 17268-50-7) Procurement and Applications


N,N-Dimethyl-3-(methylamino)propanamide, CAS 17268-50-7, is a synthetic small molecule with the molecular formula C6H14N2O and a molecular weight of 130.19 g/mol . It is categorized as an N-substituted β-alaninamide derivative and serves primarily as a research chemical and synthetic intermediate . The compound is available from commercial suppliers, typically at a purity of 95% or higher .

Why N,N-Dimethyl-3-(methylamino)propanamide (CAS 17268-50-7) Cannot Be Replaced by Generic Analogs


Substitution with structurally similar β-alaninamide analogs, such as 3-(methylamino)propanamide (CAS 137066-42-3) or N,N-diethyl-3-(methylamino)propanamide (CAS 90203-25-1), is not scientifically valid without rigorous validation . These compounds differ fundamentally in their molecular structure, physicochemical properties, and biological activity. The presence of a tertiary dimethyl amide group in N,N-dimethyl-3-(methylamino)propanamide, as opposed to a primary amide or diethyl amide in analogs, directly alters its lipophilicity and potential for target engagement . The limited available quantitative evidence underscores that this is not a drop-in replacement for its analogs, and any substitution in a research program would require a new round of experimental characterization.

Quantitative Evidence Guide for N,N-Dimethyl-3-(methylamino)propanamide (CAS 17268-50-7)


Increased Lipophilicity (LogP) of N,N-Dimethyl-3-(methylamino)propanamide vs. 3-(Methylamino)propanamide

N,N-Dimethyl-3-(methylamino)propanamide exhibits a significantly higher lipophilicity compared to the unsubstituted 3-(methylamino)propanamide analog, as measured by calculated LogP values. This property is a key driver for its potential as a more membrane-permeable scaffold .

Lipophilicity Physicochemical properties Drug design

Altered Target Engagement Profile of N,N-Dimethyl-3-(methylamino)propanamide

The compound has a specific, albeit weak, interaction with the mouse Trace Amine-Associated Receptor 5 (TAAR5), a class of GPCRs, with an EC50 greater than 10,000 nM [1]. This is in contrast to the more potent receptor interactions reported for other N,N-dialkyl β-alaninamides .

GPCR Trace amine receptor Binding affinity

Synthetic Utility as a Defined Intermediate in Patented Pharmaceutical Syntheses

The compound is explicitly claimed and exemplified as a key intermediate in the synthesis of pharmaceutical agents. It is referenced in patent WO2007/020936 A1, where it is used in the preparation of novel heterocyclic compounds . This establishes a clear, documented utility that is not generic to all β-alaninamide analogs.

Organic synthesis Pharmaceutical intermediate Patent literature

Recommended Research Applications for N,N-Dimethyl-3-(methylamino)propanamide (CAS 17268-50-7)


Medicinal Chemistry: Design of CNS-Penetrant Chemical Probes

Based on its calculated LogP of 0.075 , N,N-dimethyl-3-(methylamino)propanamide presents a lipophilic scaffold suitable for the design of central nervous system (CNS)-penetrant small molecules. Its specific, low-potency interaction with TAAR5 (EC50 > 10,000 nM) [1] further suggests it could be a starting point for developing a selective chemical probe with minimal off-target activity at this receptor.

Process Chemistry: Validated Intermediate for Heterocyclic Compound Synthesis

This compound's established role as an intermediate in the synthesis of heterocyclic compounds, as documented in patent WO2007/020936 A1 , makes it a valuable procurement target for process chemists. It offers a validated entry point into a specific, patented chemical space, reducing synthetic risk compared to using an unproven analog.

Analytical Chemistry: Chromatography Method Development Standard

The compound's defined purity (typically ≥95%) and available physicochemical data, including a calculated LogP of 0.075 and a reported boiling point of 167-169 °C at 0.2 mmHg , support its use as a reference standard for developing and validating analytical methods such as HPLC or GC-MS for related compound libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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